![molecular formula C8H6Cl2O3 B6594488 Dicamba-13C6 CAS No. 1173023-06-7](/img/structure/B6594488.png)
Dicamba-13C6
Overview
Description
Scientific Research Applications
Mechanisms of Action and Environmental Impact
Off-Target Movement and Plant Responses : Dicamba is essential for controlling post-emergent resistant weeds in soybean farming. Research discusses its off-target transport mechanisms like spray drift and volatilization, and how these affect soybeans even at ultralow concentrations. This emphasizes the need for robust tools and practices for sustainable dicamba use (Riter et al., 2021).
Anaerobic Degradation in the Environment : Studies have shown that anaerobic degradation is a primary pathway for dicamba degradation in the environment, with novel anaerobic degradation pathways being proposed. This research is crucial for understanding dicamba's environmental impact and developing treatment technologies for contaminated water (Liu et al., 2021).
Detection and Analysis
On-Spot Quantitative Analysis Using Lateral Flow Strip : A method for rapid on-the-spot detection of dicamba in field waters using a lateral flow immunochromatographic strip was developed. This technique, which can be used with a smartphone app, is timely for addressing legal concerns over dicamba drift causing phytotoxicity against sensitive crops (Qi et al., 2020).
Stable Isotope-Based Quantification from Air and Water : Research has been conducted on using stable isotope-based direct quantification of dicamba from air and water samples, employing single-quadrupole liquid chromatography–mass spectrometry. This method provides a robust alternative for dicamba analysis and can account for ion suppression effects (Ghaste et al., 2020).
Biological Interactions and Molecular Insights
Gene Cloning for Dicamba Degradation : A study cloned a novel tetrahydrofolate-dependent dicamba demethylase gene from a dicamba-degrading microbial consortium. This gene is a promising candidate for transgenic engineering for dicamba resistance (Li et al., 2022).
Crystal Structure of Dicamba Monooxygenase : The crystal structure of dicamba monooxygenase, a Rieske nonheme oxygenase that catalyzes dicamba’s oxidative demethylation, was determined. This insight into the enzyme’s structure provides a better understanding of how it interacts with dicamba at a molecular level (Dumitru et al., 2009).
Herbicide Resistance Transfer : Research demonstrated the transfer of dicamba tolerance from wild mustard to Brassica napus (canola) through embryo rescue and backcross breeding, indicating potential applications in creating dicamba-tolerant crop varieties (Jugulam et al., 2015).
Mechanism of Action
Target of Action
Dicamba-13C6, a labeled form of Dicamba, is primarily targeted at broadleaf weeds . The primary targets of Dicamba are the enzymes involved in the growth and development of these plants. It specifically targets the enzymes responsible for plant growth hormones, known as auxins .
Mode of Action
Dicamba mimics the action of the plant hormone auxin . When absorbed by the plant, Dicamba disrupts normal growth processes, causing uncontrolled, abnormal growth which eventually leads to the plant’s death . The compound’s interaction with its targets results in changes in the plant’s normal biochemistry and physiology, leading to its eventual death .
Biochemical Pathways
Dicamba affects several biochemical pathways in plants. It interferes with the normal functioning of the auxin hormones, disrupting the plant’s growth and development . This disruption affects various downstream effects such as cell division, tissue differentiation, and other growth processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of the parent compound, Dicamba . After application, Dicamba is absorbed by the plant and distributed throughout its tissues . The compound is metabolized in the plant, and the resulting metabolites are eventually excreted . These properties impact the bioavailability of this compound, determining its effectiveness in controlling target weeds .
Result of Action
The result of this compound’s action is the death of the target plants. By disrupting normal growth processes, Dicamba causes the plant to grow abnormally, eventually leading to its death . On a molecular level, this involves disruption of enzyme activity and hormone balance. On a cellular level, it leads to uncontrolled cell division and growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, humidity, and soil conditions, which can affect the absorption, distribution, and metabolism of the compound in the plant . For example, in colder temperatures, the absorption of Dicamba by the plant may be slower, potentially reducing its effectiveness . Similarly, certain soil conditions may affect the compound’s stability and its availability to the plant .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dicamba-13C6, like its parent compound Dicamba, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its carboxyl and methoxy groups . The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and ionic interactions .
Cellular Effects
This compound can influence cell function in several ways. It can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes related to stress response and detoxification processes. It can also influence cellular metabolism by affecting the activity of certain enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to certain enzymes, inhibiting or activating them, leading to changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . For instance, this compound may degrade over time, with its breakdown products potentially having different effects on cells .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Lower doses may have minimal effects, while higher doses could lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels . The specific pathways and the nature of these interactions are currently under study.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with various transporters and binding proteins, influencing its localization or accumulation . The specifics of these interactions and their effects on this compound distribution are areas of active research.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The exact localization of this compound and its effects on cellular function are subjects of ongoing investigation.
properties
IUPAC Name |
2,5-dichloro-6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i2+1,3+1,4+1,5+1,6+1,7+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEDIXLBFLAXBO-WBJZHHNVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13C]1C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703024 | |
Record name | 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1173023-06-7 | |
Record name | 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-06-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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